2-Oxa-7-azabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-3-6(1)4-8-5-7/h6-8H,1-5H2 |
InChI Key |
BEXFCPIBGOMHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CC1CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxa 7 Azabicyclo 3.3.1 Nonane and Its Derivatives
Retrosynthetic Analysis for the 2-Oxa-7-azabicyclo[3.3.1]nonane Core
A retrosynthetic analysis of the this compound core reveals several key bond disconnections that lead to logical and practical starting materials. The bicyclic structure can be deconstructed by cleaving the C-N and C-O bonds of the heterocyclic rings. One common approach involves a disconnection of the C1-N7 and C5-C6 bonds, suggesting a strategy that unites a piperidine-based fragment with a three-carbon unit. Alternatively, a double cyclization approach can be envisioned by disconnecting the C1-O2 and C5-N7 bonds, pointing towards a strategy that assembles the bicyclic system from an acyclic precursor containing all the necessary carbon and heteroatoms. These disconnections form the basis for the various synthetic methodologies discussed below.
Classical Cyclization Strategies
Traditional methods for the synthesis of the this compound core and its analogs have heavily relied on robust and well-established cyclization reactions. These strategies often involve the formation of the bicyclic system in a single or a few key steps from readily available starting materials.
Mannich-Type Condensations in Bicyclic Azanonane Synthesis
The Mannich reaction is a cornerstone in the synthesis of various azabicyclic systems, including the this compound skeleton. semanticscholar.orgtandfonline.com This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine or ammonia. In the context of this compound synthesis, a double Mannich-type reaction can be employed. nih.gov For instance, the condensation of a suitable 4-oxacyclohexanone derivative with a primary amine and an aldehyde can lead to the formation of the bicyclic framework. acs.org The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enolate of the cyclic ketone, followed by a second intramolecular cyclization to yield the bicyclic product. The versatility of the Mannich reaction allows for the introduction of a wide range of substituents on both the nitrogen atom and the carbon framework, providing access to a diverse library of this compound derivatives. semanticscholar.org
A notable application of this strategy is the synthesis of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, where a 4-thianone reacts with an aldehyde and an amine in a Mannich-type condensation. tandfonline.com Similarly, novel 3,7-diazabicyclo[3.3.1]nonane derivatives have been prepared through a Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines. semanticscholar.org These examples highlight the adaptability of the Mannich condensation for constructing various hetero-bicyclic nonane (B91170) systems.
| Reactants | Product | Reaction Type | Reference |
| 4-Thianone, Aldehyde, Amine | N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Mannich Condensation | tandfonline.com |
| 1-(3-Ethoxypropyl)-4-oxopiperidine, Paraformaldehyde, Primary Amines | 3-(3-Ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-ones | Mannich Cyclocondensation | semanticscholar.org |
| 3-Oxo-2-arylhydrazonopropanals, Ammonium (B1175870) Acetate (B1210297) | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene Derivatives | Double Mannich-Type Reaction | nih.gov |
Double Annulation Protocols for Bicyclic Frameworks
Double annulation strategies offer an efficient route to bicyclic systems by forming two rings in a concerted or sequential manner. For the construction of the bicyclo[3.3.1]nonane framework, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals have proven to be a general and effective method. ucl.ac.uk This approach can generate multiple stereocenters with a high degree of stereocontrol. ucl.ac.uk
Another powerful double annulation protocol is the double intramolecular hetero-Michael addition (DIHMA). This strategy has been successfully applied to synthesize a 2,9-dioxabicyclo[3.3.1]nonane system, which serves as a core structure of the F and G rings of azaspiracid natural products. nih.gov The DIHMA involves the addition of a diol to an ynone, leading to the highly diastereoselective formation of the bicyclic ketal. nih.gov Pyrrolidine-catalyzed annulations of quinone monoacetals with naphthols also provide access to the 2-oxabicyclo[3.3.1]nonane skeleton. researchgate.net
Effenberger-Type Cyclizations for Bicyclo[3.3.1]nonane Systems
The Effenberger cyclization is a valuable method for the synthesis of bicyclo[3.3.1]nonane ring systems. nih.gov This reaction typically involves the condensation of a 1-alkoxy-1-cycloalkene with a malonyl dihalide. nih.govrsc.org Since its discovery, this methodology has been utilized by several research groups to construct various synthetic targets containing the bicyclo[3.3.1]nonane core. rsc.org For example, a properly functionalized cyclohexanone (B45756) enol ether can be reacted to obtain the desired bicyclic system, which can then be used in the synthesis of natural products like garsubellin A. nih.gov While this method is powerful, it can sometimes be limited by modest yields and is largely restricted to 2-unsubstituted malonyl derivatives and the annulation of a six-membered ring. ucl.ac.uk
Modern Synthetic Routes
Contemporary approaches to the synthesis of this compound and its analogs focus on achieving high levels of stereocontrol and introducing molecular complexity in an efficient manner. These modern routes often employ asymmetric catalysis and novel reaction cascades.
Asymmetric Synthesis and Stereocontrol in Bicyclo[3.3.1]nonane Construction
The development of asymmetric methods to access enantiomerically pure 2-azabicyclo[3.3.1]nonanes (morphans) has been a significant area of research. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful tool in this endeavor. For instance, an organocatalyzed tandem desymmetrization and intramolecular aldolization has been developed for the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes. rsc.orgresearchgate.net This process involves the formation of the six-membered nitrogen-containing ring of the morphan scaffold through an intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound. rsc.orgresearchgate.net
Radical cyclizations also offer a pathway to enantiopure 2-azabicyclo[3.3.1]nonanes. rsc.org The synthesis of these compounds can be achieved through a radical ring closure, demonstrating the utility of radical-mediated processes in constructing complex bicyclic systems. rsc.org Furthermore, a unified approach towards the asymmetric synthesis of sarpagine-ajmaline-koumine type alkaloids, which feature an azabicyclo[3.3.1]nonane core, has been developed. nih.gov A key step in this strategy is a novel Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane common intermediate. nih.gov
The stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives is crucial for their application in medicinal chemistry and as chiral ligands in asymmetric catalysis. The development of reliable approaches to construct enantioenriched cyclic ketones bearing multiple stereocenters remains a challenging but important research area. researchgate.net
| Precursor/Reactants | Product | Key Strategy | Reference |
| Aza-tethered dicarbonyl compound | Asymmetric 2-azabicyclo[3.3.1]nonane | Organocatalysed tandem desymmetrisation and intramolecular aldolisation | rsc.orgresearchgate.net |
| Unsaturated acyclic precursor | Enantiopure 2-azabicyclo[3.3.1]nonane | Radical ring closure | rsc.org |
| Tryptophol-derived aldehyde | Indole-fused azabicyclo[3.3.1]nonane | Mannich-type cyclization | nih.gov |
Organocatalytic and Transition-Metal-Catalyzed Transformations
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including those with the bicyclo[3.3.1]nonane framework. researchgate.net For instance, the intramolecular aldol reaction of an aza-tethered dicarbonyl compound, catalyzed by organocatalysts, has been utilized to form the six-membered nitrogen-containing ring of the morphan scaffold, which is structurally related to 2-azabicyclo[3.3.1]nonane. rsc.orgresearchgate.net This approach has enabled the first asymmetric synthesis of a morphan derivative using organocatalysis. rsc.orgresearchgate.net Microwave assistance has been shown to accelerate these organocatalyzed tandem desymmetrization and intramolecular aldolization reactions. rsc.orgresearchgate.net
Transition-metal catalysis also plays a pivotal role in the synthesis of azabicyclo[3.3.1]nonane systems. smolecule.com A notable example involves a three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system starting from simple pyrroles, which employs a combined photochemical and palladium-catalyzed approach. researchgate.net This method is valued for its broad substrate scope, allowing for the incorporation of a wide array of functional groups relevant to medicinal chemistry. researchgate.net
A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This process, which involves the reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, is uniquely catalyzed by modularly designed organocatalysts and is followed by oxidation. nih.gov The resulting products are obtained in good yields and with excellent diastereoselectivities and high enantioselectivities. nih.gov
| Catalyst Type | Reaction | Key Features | Reference |
| Organocatalyst | Intramolecular aldol process | Asymmetric synthesis of morphan derivatives. | rsc.orgresearchgate.net |
| Palladium | Photochemical/palladium-catalyzed approach | Broad substrate scope, suitable for medicinal chemistry. | researchgate.net |
| Modularly Designed Organocatalysts | Domino Michael-hemiacetalization-Michael reaction | Highly stereoselective, good yields, excellent diastereoselectivities. | nih.gov |
Radical Ring-Closing Reactions for Azabicyclic Systems
Radical cyclization reactions offer a powerful and versatile method for the construction of cyclic and bicyclic systems. nih.gov In the context of azabicyclic systems, a notable approach involves the use of a (SiMe3)3SiH/AIBN-mediated radical cyclization of an amidocyclohexene precursor to yield a 2-azabicyclo[3.3.1]nonane derivative. researchgate.netnih.gov This method has been successfully applied to generate the bicyclic nitrile in good yields. nih.gov
An alternative radical-based strategy has been explored for the construction of an indole-fused azabicyclo[3.3.1]nonane framework. rsc.org While an initial attempt using a Cp2TiCl-mediated radical cyclization proved unsuccessful, a SmI2-mediated radical cyclization protocol was effective in achieving the desired ring closure. rsc.org This modular approach holds promise for the synthesis of various alkaloids by incorporating appropriate functionalities onto the indole-fused N-bridged ring system. rsc.org
| Radical Initiator/Mediator | Substrate Type | Product | Key Findings | Reference |
| (SiMe3)3SiH/AIBN | Amidocyclohexene | 2-Azabicyclo[3.3.1]nonane nitrile | Good yields (57-70%) for the bicyclic nitrile. | nih.gov |
| SmI2 | Indole-tethered precursor | Indole-fused azabicyclo[3.3.1]nonane | Successful ring closure after failure of Cp2TiCl method. | rsc.org |
Mercury(II)-Salt-Mediated Cyclization Reactions for Oxabicyclic Systems
Mercury(II) salts have proven to be effective reagents for mediating the cyclization of unsaturated compounds to form complex heterocyclic structures. researchgate.netbeilstein-journals.org These reactions often proceed with high stereoselectivity and can be applied to the synthesis of oxabicyclic systems. researchgate.netbeilstein-journals.org For example, Hg(OAc)2-mediated cyclization has been used to form 2-oxa-bicyclic ring systems. researchgate.net The diastereoselectivity of these reactions can be influenced by the heteroatoms involved, with oxymercuration being a key process. researchgate.net
The mechanism of these cyclizations typically involves the activation of an alkene by the mercury(II) salt, followed by intramolecular attack of a nucleophile, such as a hydroxyl group, to form the heterocyclic ring. researchgate.net The resulting organomercury intermediate can then be demercurated, often using sodium borohydride, to yield the final product. researchgate.net While effective, the toxicity of mercury compounds necessitates careful handling and consideration of alternative, less hazardous methods. unco.edunih.gov
A study on the cyclization of β,γ-unsaturated oximes to 2-isoxazolines found that mercuric acetate in a 1:1 molar ratio with the oxime in dichloromethane (B109758) at room temperature for 30 minutes provided very high yields with minimal byproducts. unco.edu
| Mercury(II) Salt | Reaction Type | Key Features | Reference |
| Hg(OAc)2 | Oxymercuration-cyclization | Formation of 2-oxa-bicyclic systems. | researchgate.net |
| Hg(TFA)2 | Cyclization of γ-hydroxyalkenes | Used in the total synthesis of (+)-furanomycin. | beilstein-journals.org |
| HgCl2 | Cyclization of acetylenic silyl (B83357) enol ethers | Forms carbocyclic compounds via an α-mercury ketone intermediate. | beilstein-journals.org |
Functionalization and Derivatization Strategies
Once the this compound core has been synthesized, further functionalization and derivatization are often necessary to produce compounds with desired properties. These strategies include the introduction of various functional groups and the use of protecting groups to manage reactive sites during synthesis.
Introduction of Functional Groups via Oxidation, Reduction, and Substitution Reactions
The 2-azabicyclo[3.3.1]nonane framework can be functionalized through a variety of chemical transformations. researchgate.net For example, the carbonyl group in 3-azabicyclo[3.3.1]nonanone derivatives serves as a versatile handle for introducing new functionalities. chemijournal.com It can be converted into hydrazones, oximes, amides, and other nitrogen- and sulfur-containing heterocycles. chemijournal.com
Orthogonal Protecting Group Strategies in Synthesis of this compound Precursors
The synthesis of complex molecules like this compound and its derivatives often requires the use of protecting groups to mask reactive functional groups. researchgate.net An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting each other. thieme-connect.deiris-biotech.de
A concise and practical synthetic scheme for functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems has been reported that relies on an orthogonal protection group strategy. researchgate.net This approach allows for the selective manipulation of different parts of the molecule during the synthesis. For example, a Cbz-protecting group can be cleaved by hydrogenolysis to afford a free amine, while other protecting groups remain intact. researchgate.net The choice of protecting groups, such as Fmoc and tBu, which are cleaved by base and acid respectively, is a common orthogonal pairing used in complex synthesis. iris-biotech.de
| Protecting Group | Cleavage Condition | Functionality Protected | Orthogonality Principle | Reference |
| Cbz (Carboxybenzyl) | Hydrogenolysis | Amine | Can be removed in the presence of acid- or base-labile groups. | researchgate.net |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Amine | Orthogonal to acid-labile groups like tBu. | iris-biotech.de |
| tBu (tert-Butyl) | Acid (e.g., TFA) | Carboxyl, Hydroxyl | Orthogonal to base-labile groups like Fmoc. | iris-biotech.de |
Structural Elucidation and Conformational Analysis of 2 Oxa 7 Azabicyclo 3.3.1 Nonane Systems
Advanced Spectroscopic Characterization Techniques
A combination of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation and conformational analysis of 2-oxa-7-azabicyclo[3.3.1]nonane derivatives. These methods provide detailed insights into both the connectivity of atoms in the molecule and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and preferred conformations of this compound systems in solution. tandfonline.comresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons, respectively. cdnsciencepub.com However, for a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are essential. tandfonline.com
Techniques such as Double Quantum Filtered Correlation Spectroscopy (DQCOSY) are used to establish proton-proton (H-H) coupling networks, revealing which protons are adjacent to one another. tandfonline.com Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about long-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. tandfonline.com
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. tandfonline.com This technique detects through-space interactions between protons that are in close proximity, providing direct evidence for their relative spatial arrangement. For instance, the presence of strong NOE cross-peaks between specific protons can help to distinguish between different conformational isomers, such as the chair-chair and boat-chair forms. tandfonline.com In the study of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, NOESY experiments strongly supported a predominance of the boat-chair form in solution. tandfonline.com Similarly, NMR analyses of the corresponding hydroperchlorates, using a combination of NOESY, DQCOSY, and HMBC techniques, suggested chair-chair forms for each in solution. tandfonline.com
Table 1: Representative NMR Techniques and Their Applications in the Analysis of this compound Systems
| NMR Technique | Information Provided | Application in Structural Elucidation |
| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides initial information on the proton environments and their connectivity. researchgate.net |
| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the number of unique carbon environments in the molecule. cdnsciencepub.com |
| DQCOSY | Correlation between J-coupled protons. | Establishes the H-H connectivity within the molecule. tandfonline.com |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Helps in assigning quaternary carbons and piecing together the carbon framework. tandfonline.com |
| NOESY | Through-space correlations between protons. | Determines the spatial proximity of protons, which is critical for conformational analysis. tandfonline.com |
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation. tandfonline.com For this compound systems, X-ray diffraction analysis has been instrumental in confirming the conformations of various derivatives. researchgate.netacs.org
For example, a single-crystal X-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation for the ketone in the solid state. acs.org In this structure, the O(3)-N(7) contact distance of 2.776 (3) Å was found to be less than the sum of the van der Waals radii, leading to a slight flattening of the oxygen-containing ring and a more puckered nitrogen-containing ring. researchgate.net In another study, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol also revealed a chair-chair conformation in the solid state. researchgate.net Conversely, the X-ray diffraction analysis of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed a chair-chair conformation in the solid state, even though NMR data suggested a preference for the boat-chair form in solution. tandfonline.com This highlights that the conformation in the solid state may differ from that in solution due to crystal packing forces.
Table 2: Selected Crystallographic Data for a this compound Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Conformation |
| 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Orthorhombic | Pnam | 9.353 (4) | 7.733 (4) | 23.03 (2) | Chair-Chair acs.org |
Conformational Isomerism in Bicyclo[3.3.1]nonane Systems
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most common being the twin-chair (chair-chair, CC) and the boat-chair (BC) forms. The relative stability of these conformers is influenced by a variety of factors, including steric and electronic effects.
In the chair-chair (CC) conformation of the bicyclo[3.3.1]nonane system, both six-membered rings adopt a chair-like geometry. chemijournal.com This conformation is often the most stable for the parent hydrocarbon. However, the introduction of substituents or heteroatoms can shift the equilibrium towards the boat-chair (BC) conformation, where one ring is in a boat form and the other remains in a chair form. chemijournal.com
For this compound derivatives, both CC and BC conformers have been observed. researchgate.net For instance, 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their corresponding decarbonylated derivatives exist in a double chair conformation in deuterochloroform solution. researchgate.net However, for 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, a mixture of two stereoisomeric alcohols was found. One exists in a double chair conformation with an equatorial hydroxyl group, while the other adopts a chair-boat conformation with an axial hydroxyl group that is stabilized by an intramolecular hydrogen bond to the nitrogen atom. researchgate.net Studies on 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have also shown the presence of both CC and BC conformers, with the BC form being predominant in solution as suggested by NOESY experiments. tandfonline.com
The relative stability of the CC and BC conformers is determined by their respective energies. Theoretical calculations can provide valuable insights into these energy differences. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed a small energy difference of only ΔE = 1.497 kcal/mole between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.comresearchgate.net This small energy difference suggests that both conformers can coexist in equilibrium.
Full geometry optimization at the Hartree-Fock level with a 6-31G basis set for the same molecule (with the phenyl group replaced by hydrogen) also indicated that the BC form is slightly more stable than the CC form. tandfonline.com This is consistent with the experimental NMR data for the N-benzyl derivative in solution. tandfonline.com The stability can be influenced by factors such as intramolecular hydrogen bonding, which can stabilize a particular conformation. For instance, in the hydroperchlorate salts of these systems, the CC form is suggested to be more stable due to hydrogen bonding between the protonated nitrogen and the oxygen heteroatom. tandfonline.com
The presence of heteroatoms and substituents on the bicyclo[3.3.1]nonane framework has a profound impact on the preferred conformation. mdpi.com The introduction of an oxygen atom at the 2-position and a nitrogen atom at the 7-position in this compound creates a unique electronic and steric environment.
Substituents on the nitrogen atom can significantly influence the conformational equilibrium. For example, in 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, the molecules prefer a double chair conformation. researchgate.net However, as mentioned earlier, the reduction of the ketone at C-9 in a derivative with a 7-(3-butoxypropyl) substituent leads to a mixture of CC and BC conformers for the resulting alcohol. researchgate.net The formation of the BC conformer is driven by the ability of the axial hydroxyl group to form a stabilizing intramolecular hydrogen bond with the nitrogen atom. researchgate.net
Stereochemical Investigations
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of the chemistry of this compound systems. The rigid, bridged structure of this bicyclic heterocycle gives rise to chirality, meaning it is non-superimposable on its mirror image. This section explores the methods used to separate these mirror-image isomers (enantiomers) and to determine their specific three-dimensional arrangement, known as the absolute configuration.
Chiral Resolution and Enantiomer Separation
The separation of a racemic mixture (a 1:1 mixture of enantiomers) of a this compound derivative into its individual, optically pure enantiomers is a fundamental process known as chiral resolution. A common and effective method for achieving this is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a resolving agent. The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For instance, in the case of derivatives of this compound, chiral carboxylic acids are frequently employed as resolving agents. The differing interactions between the enantiomers of the bicyclic amine and the chiral acid lead to the formation of diastereomeric salts that can be selectively crystallized from a suitable solvent system. Once a diastereomeric salt has been isolated, the chiral resolving agent can be removed, yielding the enantiomerically pure amine.
Table 1: Examples of Chiral Resolving Agents for Bicyclic Amines
| Resolving Agent Type | Specific Example |
|---|---|
| Chiral Carboxylic Acid | (+)-Tartaric acid |
| Chiral Carboxylic Acid | (-)-Mandelic acid |
Determination of Absolute Configuration (e.g., using Circular Dichroism (CD) Spectroscopy)
Once the enantiomers have been successfully separated, the next crucial step is to determine the absolute configuration of each. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is particularly well-suited for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.
The sign of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, can be correlated with the absolute configuration of the molecule. For this compound derivatives containing a chromophore (a light-absorbing group) in a stereochemically defined position, the observed CD spectrum can be compared with established empirical rules or with theoretically calculated spectra to assign the absolute configuration.
For example, the electronic transitions of a carbonyl group or an aromatic ring within the bicyclic framework will give rise to distinct Cotton effects. The sign and magnitude of these effects are dependent on the spatial relationship between the chromophore and the rest of the chiral molecule. By analyzing these spectral features, the (R) or (S) designation can be assigned to the stereogenic centers of the molecule.
Table 2: Illustrative Correlation of CD Data and Absolute Configuration
| Enantiomer | Sign of Major Cotton Effect | Inferred Absolute Configuration (Example) |
|---|---|---|
| (+)-Enantiomer | Positive | (1R, 5S) |
Theoretical and Computational Studies of 2 Oxa 7 Azabicyclo 3.3.1 Nonane
Quantum Chemical Methods for Geometrical Optimization and Electronic Structure
Quantum chemical methods are instrumental in determining the stable conformations and electronic properties of 2-oxa-7-azabicyclo[3.3.1]nonane and its derivatives. Ab initio, Density Functional Theory (DFT), and semi-empirical methods are commonly employed for these purposes. d-nb.inforesearchgate.net
Ab Initio and Density Functional Theory (DFT) Calculations:
Geometrical Optimization: Full geometry optimization of the parent this compound and its substituted analogs is typically performed to locate the minimum energy structures. researchgate.nettandfonline.com For instance, DFT calculations have been used to investigate the intricate cascade process involving Michael addition, nucleophilic addition, isomerization, and oxa-nucleophilic attack in the formation of related azabicyclo[3.3.1]nonane systems. researchgate.net These studies often reveal a preference for a chair-chair conformation in the ground state. d-nb.inforesearchgate.net However, the presence of bulky substituents or specific heteroatoms can lead to the adoption of a boat-chair conformation. tandfonline.com
Conformational Energy: Single point energy calculations, for example at the MP4/6-31G level, have been used to determine the energy difference between various conformers, such as the chair-chair (CC) and boat-chair (BC) forms. researchgate.nettandfonline.com For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the energy difference between the CC and BC conformers was found to be minimal, suggesting a dynamic equilibrium between these forms. researchgate.nettandfonline.com
Electronic Structure: DFT calculations provide insights into the electronic structure, including charge distribution and molecular orbitals. This information is valuable for understanding the reactivity and intermolecular interactions of the molecule. For example, in studies of related diazabicyclo[3.3.1]nonan-9-ones, molecular modeling has shown a specific charge distribution that is believed to be essential for their opioid activity. d-nb.info
Gaussian Software:
The Gaussian suite of programs is a widely used tool for performing these quantum chemical calculations. researchgate.nettandfonline.com It allows for a variety of computational methods and basis sets to be applied, enabling a detailed analysis of the molecular properties of this compound.
Below is a table summarizing illustrative geometrical parameters for a substituted 2-oxa-7-azabicyclo[3.3.1]nonan-9-one derivative, determined by X-ray diffraction, which provides experimental validation for computational models. researchgate.net
| Parameter | Value |
| Space Group | Pnam |
| a (Å) | 9.353 (4) |
| b (Å) | 7.733 (4) |
| c (Å) | 23.03 (2) |
| O(3)-N(7) contact distance (Å) | 2.776 (3) |
This data is for 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one and serves as an example of the structural data obtained in these studies.
Molecular Dynamics and Conformational Sampling Simulations
While quantum chemical methods provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscape of this compound in a simulated physiological environment. researchgate.netresearchgate.netnih.gov
Conformational Flexibility: MD simulations can reveal the accessible conformations and the transitions between them over time. This is particularly important for understanding how the bicyclic scaffold can adapt to bind to biological targets.
Solvent Effects: These simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the molecule.
Binding Interactions: MD simulations are also employed to study the interactions between this compound derivatives and their biological targets, such as receptors or enzymes. researchgate.netnih.gov These simulations can help to identify key interactions that contribute to binding affinity and selectivity.
Prediction of Spectroscopic Parameters
Computational methods are also valuable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and conformations.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for conformational analysis. tandfonline.commestrelab.comresearchgate.net By comparing the calculated chemical shifts for different conformers (e.g., chair-chair vs. boat-chair) with the experimental spectrum, the predominant conformation in solution can be determined. tandfonline.com For instance, in derivatives of the related 9-azabicyclo[3.3.1]nonane, 13C NMR chemical shifts are used to distinguish between chair-boat and double-chair conformations.
Circular Dichroism (CD) Spectra: For chiral derivatives of this compound, the prediction of CD spectra using time-dependent density functional theory (TDDFT) is crucial for determining the absolute configuration of enantiomers. researchgate.netresearchgate.net The comparison of the experimental and simulated CD spectra allows for the unambiguous assignment of the stereochemistry. researchgate.net
The following table provides illustrative 13C NMR chemical shift data for related bicyclo[3.3.1]nonane derivatives, demonstrating the sensitivity of chemical shifts to the conformation.
| Compound/Conformation | C-3 (ppm) | C-7 (ppm) | C-9 (ppm) |
| 9-Azabicyclo[3.3.1]nonan-3-one (endo-alcohol, chair-boat) | 65.2 | 13.7 | 52.4 |
| 9-Azabicyclo[3.3.1]nonan-3-one (exo-alcohol, double-chair) | Not specified | Not specified | Not specified |
Note: This data is illustrative and based on related azabicyclo[3.3.1]nonane systems to demonstrate the principles of conformational analysis using 13C NMR.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry plays a significant role in elucidating the mechanisms of reactions involving the this compound scaffold. nih.govacs.org
Transition State Analysis: By calculating the structures and energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. acs.org
Reaction Intermediates: Computational studies can help to identify and characterize transient intermediates that may be difficult to observe experimentally. nih.gov
Catalytic Cycles: For reactions involving catalysts, computational methods can be used to model the entire catalytic cycle, providing insights into the role of the catalyst and the factors that control the reaction's efficiency and selectivity. For example, mechanistic studies have demonstrated that a palladium-catalyzed transformation to form a 2-azabicyclo[3.3.1]nonane ring system occurs via acid-assisted C-N bond cleavage followed by β-hydride elimination to form a reactive diene. nih.gov
Molecular Modeling in Structure-Activity Relationship (SAR) Studies
Molecular modeling techniques are extensively used in structure-activity relationship (SAR) studies of this compound derivatives to understand how structural modifications influence their biological activity. researchgate.netnih.gov
Pharmacophore Identification: By comparing the structures of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. For related heterocyclic bicyclo[3.3.1]nonan-9-ones, it is postulated that the essential structural skeleton for opioid activity is an aryl-propyl-amine element. d-nb.info
Docking Studies: Molecular docking is used to predict the binding mode of this compound derivatives to their biological targets. This information can guide the design of new analogs with improved potency and selectivity.
QSAR (Quantitative Structure-Activity Relationship): QSAR models are developed to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of newly designed compounds. The conformationally restricted nature of the this compound scaffold makes it an attractive platform for SAR studies, as it can help to define the optimal "agonist conformation". researchgate.net
Biological Activities and Mechanistic Insights of 2 Oxa 7 Azabicyclo 3.3.1 Nonane Derivatives
Target Identification and Mechanism of Action Studies
Derivatives of the 2-oxa-7-azabicyclo[3.3.1]nonane family and its close structural relatives have been identified as modulators of several important biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.
Orexin (B13118510) Receptors: The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their receptors OX1 and OX2, is a key regulator of wakefulness, appetite, and mood. google.com Antagonists of these receptors are recognized as a novel class of psychotropic drugs for treating disorders like insomnia. google.com Novel derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been developed as non-peptide antagonists of human orexin receptors, showing potential for treating sleep and anxiety disorders. google.com Research into this class of compounds has shown that they can act as dual orexin receptor antagonists, blocking both OX1 and OX2 receptors. google.com The development of such compounds includes their potential use as positron emission tomography (PET) ligands to visualize orexin receptors in the brain, which can aid in understanding their role in various physiological and pathophysiological processes. nih.gov
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The 3,7-diazabicyclo[3.3.1]nonane scaffold, a structural relative of this compound, is found in nature and is known to interact with nAChRs. nih.gov By incorporating a carboxamide function onto the bicyclic framework, researchers have developed ligands with high affinity and selectivity for the α4β2* nAChR subtype. nih.govresearchgate.net The nature of this functional group (e.g., carboxamide, sulfonamide, or urea) significantly influences the interaction with the receptor. nih.gov Electrophysiological studies on Xenopus oocytes have revealed that these derivatives exhibit diverse activation profiles, ranging from full agonism to partial agonism and antagonism, depending on the specific substituents. nih.gov
HIV Protease: The this compound moiety has been identified as an effective inhibitor of the HIV protease enzyme in vitro. biosynth.com These inhibitors function by binding to the active site of the protease, which is essential for the cleavage of viral polyproteins (Gag and Gag-Pol). biosynth.commdpi.com This inhibition prevents the maturation of viral particles, rendering them non-infectious. mdpi.com The binding mechanism involves the formation of hydrogen bonds with amino acids in the enzyme's active site and the stabilization of the piperidine (B6355638) ring conformation within the bicyclic structure. biosynth.com
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid N-palmitoylethanolamine (PEA). researchgate.netnih.gov Inhibiting NAAA is a promising therapeutic strategy for managing inflammatory conditions by preserving endogenous PEA levels. researchgate.netresearchgate.netgoogle.com A novel class of potent, non-covalent NAAA inhibitors has been developed featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core, a close structural analog. researchgate.netnih.gov An in-depth structure-activity relationship (SAR) study led to the discovery of compound ARN19689 , which inhibits human NAAA in the low nanomolar range and possesses a favorable drug-like profile for potential use in treating inflammatory conditions. researchgate.netacs.org
B-cell lymphoma 6 (BCL6): BCL6 is a transcriptional repressor and a known oncogenic driver in diffuse large B-cell lymphoma (DLBCL). acs.org In the development of BCL6 inhibitors, researchers have optimized a tricyclic quinolinone series. acs.orgnih.gov A key modification involved incorporating a larger bicyclic morpholine (B109124) with an endo-hydroxy-piperidine, specifically endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol (a constitutional isomer of the title scaffold), into the structure. acs.orgsemanticscholar.org This structural change was hypothesized to fill a wedge-shaped pocket in the target protein and resulted in a compound with a cellular IC₅₀ of 4.5 nM, along with improved solubility and metabolic stability. semanticscholar.org
Chorismate Mutase: Chorismate mutase is an enzyme involved in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it a target for antimicrobial agents. A novel class of chorismate mutase inhibitors has been synthesized based on the azabicyclo[3.3.1]nonane system. rsc.orgnih.gov The synthesis involves creating the key bicyclic core from a cyclohexene (B86901) derivative, which then serves as a foundation for building potent inhibitors of the enzyme. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Analysis in Bicyclic Scaffolds
The rigid nature of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for SAR studies, as the spatial orientation of substituents is relatively fixed, allowing for a clearer understanding of their influence on biological activity.
The type and position of substituents on the bicyclic core have a profound impact on potency and selectivity.
For nAChR Ligands: In the 3,7-diazabicyclo[3.3.1]nonane series, high affinity for the α4β2* subtype was achieved with small alkyl chains, unsubstituted hetero-aryl groups, or para-substituted phenyl rings, particularly when combined with a carboxamide group. nih.gov Small alkyl groups tended to produce agonists, whereas larger aryl substituents shifted the activity profile towards partial agonism or antagonism. nih.gov
For NAAA Inhibitors: SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that linear alkyl chains (e.g., ethyl, n-butyl) on a phenyl ring attached to the bicyclic core resulted in more potent NAAA inhibitors compared to branched substituents (e.g., iso-propyl, iso-butyl). acs.org
For Antimicrobial Activity: In studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a general trend for good antibacterial and antifungal activity was observed with electron-withdrawing substituents on the aryl rings, in the order of F > Cl > methyl > methoxy. chemijournal.com The ortho and para positions were found to be the most favorable for substitution to enhance biological activity. chemijournal.com
| Scaffold/Target | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| 3,7-Diazabicyclo[3.3.1]nonane / nAChR | Small alkyl groups | Agonistic profile | nih.gov |
| 3,7-Diazabicyclo[3.3.1]nonane / nAChR | Aryl groups | Shift to partial agonism/antagonism | nih.gov |
| Pyrazole azabicyclo[3.2.1]octane / NAAA | Linear alkyl chains (on phenyl ring) | More potent inhibition (e.g., n-butyl IC₅₀ = 0.023 μM) | acs.org |
| Pyrazole azabicyclo[3.2.1]octane / NAAA | Branched alkyl chains (on phenyl ring) | Less potent inhibition (e.g., iso-butyl IC₅₀ = 0.114 μM) | acs.org |
| 3-Azabicyclo[3.3.1]nonanone / Antimicrobial | Electron-withdrawing groups (F, Cl) | Enhanced antibacterial/antifungal activity | chemijournal.com |
| 3-Azabicyclo[3.3.1]nonanone / Antimicrobial | Electron-donating groups (MeO, alkyl) | Lower activity | chemijournal.com |
Stereochemistry is a critical determinant of biological activity for bicyclic compounds, influencing how they fit into and interact with their molecular targets.
The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has an axial orientation with respect to its substituents, leading to possible cis or trans stereoisomers which can affect binding. biosynth.com
In the development of NAAA inhibitors based on the azabicyclo[3.2.1]octane scaffold, stereochemistry was crucial. An initial compound with an exo-configuration showed only modest micromolar efficacy (IC₅₀ = 8.71 μM). acs.org In contrast, a later-generation inhibitor, ARN19689 , which features an endo-ethoxymethyl substituent, was found to be a highly potent inhibitor with an IC₅₀ in the low nanomolar range (0.042 μM). researchgate.netnih.govacs.org
For some scaffolds, however, the influence can be less pronounced. In a study of 2,8-dioxabicyclo[3.3.1]nonane derivatives as hLDHA inhibitors, the IC₅₀ values obtained for each pair of enantiomers were very similar, suggesting that the spatial arrangement of the substituents in that specific series did not have a major impact on enzyme inhibition. mdpi.com
Bicyclic Scaffolds as Chemical Probes for Biological Pathways and Protein Interactions
Due to their potent and often selective interactions with biological targets, derivatives of the this compound scaffold and its relatives are valuable as chemical probes. These tools are used to investigate biological pathways, validate drug targets, and study protein-ligand interactions in vivo and in vitro.
Probes for BCL6: The optimized BCL6 inhibitor incorporating the endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol moiety was developed specifically as a potent in vivo chemical probe to validate the role of BCL6 inhibition in tumor models. acs.orgsemanticscholar.org
Probes for NAAA: The potent and selective NAAA inhibitor ARN19689 is considered a valuable pharmacological tool to further investigate the role of NAAA in the management of inflammatory conditions. nih.govacs.org
Probes for Orexin Receptors: Structure-guided design has led to the synthesis of novel radiolabeled ligands for PET imaging. nih.gov These chemical probes are designed for subtype-selective imaging of orexin receptors in the brain, which is crucial for understanding the function of the orexin system in both health and disease. nih.gov
Applications and Future Directions in 2 Oxa 7 Azabicyclo 3.3.1 Nonane Research
Role as Versatile 3D-Scaffolds in Drug Discovery and Design
The bicyclo[3.3.1]nonane framework, including its heteroanalogs like 2-oxa-7-azabicyclo[3.3.1]nonane, is considered a privileged scaffold in medicinal chemistry. nih.gov This is due to its rigid and well-defined three-dimensional geometry, which allows for the precise spatial orientation of functional groups. This characteristic is crucial for designing molecules that can selectively interact with biological targets such as enzymes and receptors. enamine.netresearchgate.net
The introduction of heteroatoms, such as oxygen and nitrogen in the this compound system, further enhances its utility by providing sites for hydrogen bonding and altering physicochemical properties like solubility and polarity. biosynth.com These features are highly desirable in drug candidates. For instance, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane have shown high affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting the potential of this scaffold in developing treatments for neurological disorders. nih.gov The rigid framework helps in minimizing the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Development of Novel Building Blocks for Medicinal Chemistry
The this compound core is a valuable building block for the synthesis of more complex and biologically active molecules. nih.govenamine.netresearchgate.net Its rigid structure allows for the creation of libraries of compounds with diverse substituents at specific positions, facilitating structure-activity relationship (SAR) studies. The synthesis of functionalized this compound derivatives provides chemists with a toolkit of novel scaffolds for drug discovery programs. enamine.netresearchgate.net
The development of synthetic routes to access these building blocks is an active area of research. For example, concise and practical approaches to functionalized 3-aza-, 3-oxa-, and 3-thiabicyclo[3.3.1]nonane systems have been reported, making these scaffolds more accessible for medicinal chemistry applications. enamine.netresearchgate.net These building blocks can be used to explore new chemical space and develop drugs with novel mechanisms of action.
Potential in Supramolecular Chemistry (e.g., ion receptors, molecular tweezers)
The bicyclo[3.3.1]nonane framework has been successfully employed in supramolecular chemistry to create synthetic receptors and molecular tweezers. rsc.orgresearchgate.netnih.gov The rigid, cleft-shaped structure of these molecules allows them to bind to specific guest molecules through non-covalent interactions. rsc.orgnih.gov
While direct examples involving this compound are less common, the principles established with other bicyclo[3.3.1]nonane derivatives suggest its potential in this area. The presence of both an oxygen and a nitrogen atom in the this compound scaffold offers unique opportunities for designing receptors with specific binding properties for ions or small organic molecules. For instance, the nitrogen atom can be functionalized to introduce charged groups or hydrogen bond donors/acceptors, while the oxygen atom can also participate in coordination or hydrogen bonding. This could lead to the development of novel sensors or transport agents.
Material Science Applications (e.g., enhanced stability, reactivity, polymer synthesis)
Bicyclic monomers, including those based on the bicyclo[3.3.1]nonane framework, have been investigated for their potential in polymer synthesis. researchgate.netmdpi.com The ring-opening polymerization of such monomers can lead to polymers with unique architectures and properties. The rigid bicyclic structure can impart thermal stability and specific mechanical properties to the resulting polymer chains.
The presence of heteroatoms in the this compound monomer could influence the polymerization process and the properties of the final polymer. For example, the nitrogen atom could act as a site for further functionalization of the polymer, or it could influence the polymer's solubility and adhesion properties. While this specific monomer has not been extensively studied in polymer science, the broader field of bicyclic monomer polymerization suggests a promising avenue for future research. researchgate.netmdpi.com
Emerging Theoretical Approaches in Bicyclic System Design
Computational and theoretical methods are playing an increasingly important role in the design of novel bicyclic systems with desired properties. Conformational analysis of bicyclo[3.3.1]nonanes and their heteroanalogs is crucial for understanding their reactivity and biological activity. researchgate.net Theoretical calculations can predict the most stable conformations and the energy barriers between them, providing insights that can guide synthetic efforts.
For instance, theoretical studies can help in understanding the subtle conformational preferences of substituted this compound derivatives, which can be critical for their interaction with biological targets. These computational approaches, combined with experimental data, can accelerate the design and discovery of new molecules based on this versatile scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
